5-Methyl-2,1-benzisothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,1-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)5-10-9-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRXWDPKZJQPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CSN=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Methyl 2,1 Benzisothiazole and Its Precursors
Chemo- and Regioselective Synthesis of the 2,1-Benzisothiazole Core
The precise construction of the 2,1-benzisothiazole scaffold is paramount in synthetic organic chemistry. Modern methods prioritize chemo- and regioselectivity to ensure high yields and purity of the desired isomers. These strategies often involve intricate cyclization reactions, multi-component approaches, and the exploration of novel reaction pathways.
Cyclization Reactions Employing Sulfur and Nitrogen Donors
The formation of the 2,1-benzisothiazole ring system fundamentally relies on the strategic union of sulfur and nitrogen donors with a benzene-based precursor. Intramolecular cyclization is a prominent strategy, often starting from ortho-substituted anilines. A classic approach involves the Jacobsen cyclization, which utilizes the radical cyclization of thiobenzanilides. This method is particularly effective for producing a single product, making it a highly regioselective strategy. researchgate.net For instance, the cyclization of thiobenzanilides substituted at the 3- or 3,4-positions of the aniline ring has been shown to be an effective route to 6-substituted benzothiazoles. researchgate.net
Palladium-catalyzed intramolecular cyclization of o-bromophenylthioureas and o-bromophenylthioamides represents another sophisticated method for forming the benzisothiazole core. scribd.com Additionally, copper-catalyzed C-S bond formation has been employed to facilitate the intramolecular cyclization, offering a complementary approach to these valuable heterocyclic systems. indexcopernicus.com These transition metal-catalyzed reactions often proceed under mild conditions with high efficiency.
A variety of catalysts and reaction conditions have been explored for the synthesis of 2-substituted benzothiazoles from o-aminothiophenols and substituted aldehydes. indexcopernicus.com Similarly, the reaction of 2-aminothiophenol with substituted aromatic acids in the presence of polyphosphoric acid provides a robust method for synthesizing 2-substituted benzothiazoles in good yields. indexcopernicus.com
Multi-component Reactions Leading to 2,1-Benzisothiazole Scaffolds
Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. While specific MCRs for 5-methyl-2,1-benzisothiazole are not extensively documented, the principles of MCRs are applicable to the synthesis of related heterocyclic systems and offer a promising avenue for future research. For example, the Groebke-Blackburn-Bienaymé reaction (GBBR), an isocyanide-based MCR, has been successfully employed for the one-pot synthesis of imidazo[2,1-b]thiazoles. researchgate.net This highlights the potential of MCRs to streamline the synthesis of fused thiazole (B1198619) derivatives.
A three-component reaction for the synthesis of benzisothiazoles has been developed utilizing elemental sulfur and ammonium as the heteroatom sources under transition-metal-free conditions, demonstrating the feasibility of this approach. Furthermore, three-component reactions involving 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones have been reported for the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives. nih.gov These examples underscore the potential of MCRs to construct complex heterocyclic scaffolds efficiently.
Novel Synthetic Routes and Mechanistic Investigations
The quest for more efficient and environmentally benign synthetic methods has led to the development of novel routes to the 2,1-benzisothiazole core. One such innovative approach involves a rare one-pot tandem process starting from N-[2-(1,3-oxathiolan-2-yl)]phenyl ketenimines, which undergo a indexcopernicus.comnih.gov-H shift, a 1,5-electrocyclization, and a [3+2] cycloreversion to yield 1-(β-styryl)-2,1-benzisothiazol-3-ones. indexcopernicus.com This reaction has been mechanistically elucidated through computational DFT studies. indexcopernicus.com
Mechanistic investigations into established reactions continue to provide valuable insights. For instance, detailed studies of copper(I)-catalyzed syntheses have proposed mechanisms involving the coordination of the precursor to the copper catalyst, followed by oxidation and reductive elimination to form the benzisothiazole product and regenerate the catalyst. In other novel approaches, Selectfluor has been utilized as a reagent to generate a transient fluorosulfonium salt, which then undergoes cyclization to form the desired benzisothiazole ring.
Functionalization Strategies for this compound
The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Strategies can be broadly categorized into the introduction of the methyl group via a precursor and the post-synthesis modification of the pre-formed heterocyclic system.
Selective Methylation and Position-Specific Methyl Group Introduction
The synthesis of this compound typically involves the use of a precursor that already contains the methyl group at the desired position. This is often a more straightforward approach than attempting a selective C-H methylation on the parent 2,1-benzisothiazole ring. For example, starting from a p-methylated aniline derivative, such as p-toluidine, allows for the direct construction of the this compound core through various cyclization strategies.
While direct C-H methylation of heterocyclic compounds is an active area of research, achieving high regioselectivity can be challenging. For related heterocycles like 2,1,3-benzothiadiazole (BTD), iridium-catalyzed C-H borylation has been shown to be highly regioselective for the C5 position. nih.govnih.govdiva-portal.org This borylated intermediate can then undergo further functionalization. This suggests that similar strategies could potentially be developed for the 2,1-benzisothiazole system, which would allow for the late-stage introduction of a methyl group at the 5-position.
Post-synthesis Modification of 2,1-Benzisothiazole Derivatives
Post-synthetic modification (PSM) is a powerful strategy for diversifying the functionality of a core heterocyclic structure. scispace.comnih.govresearchgate.netrsc.org For this compound, the existing methyl group and the aromatic ring offer sites for further chemical transformations. The principles of C-H functionalization are particularly relevant here. rsc.org While direct functionalization of the this compound is not extensively reported, methodologies developed for related benzothiazole (B30560) and benzothiadiazole systems can provide valuable insights.
For instance, regioselective C-H functionalization of benzothiazoles has been achieved at the C2 position via the formation of thiazol-2-yl-phosphonium intermediates. scribd.com This allows for the introduction of various nucleophiles. Although this occurs at a different position, it demonstrates the feasibility of selective C-H activation on the benzothiazole scaffold.
Furthermore, the benzene (B151609) portion of the this compound ring can be subject to electrophilic aromatic substitution, although the electron-withdrawing nature of the isothiazole (B42339) ring can make these reactions challenging and may require harsh conditions. nih.gov The directing effects of the existing methyl group and the fused heterocyclic ring would need to be carefully considered to predict the regiochemical outcome of such reactions. The development of late-stage C-H functionalization techniques remains a key goal for efficiently accessing a wider range of substituted 2,1-benzisothiazole derivatives. acs.org
Data Tables
Table 1: Selected Synthetic Methodologies for Benzisothiazole Derivatives
| Method | Precursors | Reagents/Catalysts | Key Features |
| Jacobsen Cyclization | Thiobenzanilides | Potassium ferricyanide | High regioselectivity for a single product. |
| Palladium-Catalyzed Cyclization | o-bromophenylthioureas | Palladium catalyst | Efficient intramolecular C-S bond formation. |
| Copper-Catalyzed Cyclization | N-(2-chlorophenyl) benzothioamides | BINAM–Cu(II) complex | Mild reaction conditions. indexcopernicus.com |
| Three-Component Reaction | Haloanilines, arylacetic acids, elemental sulfur | Copper acetate (B1210297) | High atom economy and scalability. nih.gov |
| Tandem Reaction | N-[2-(1,3-oxathiolan-2-yl)]phenyl ketenimines | Heat | Novel one-pot synthesis of benzisothiazol-3-ones. indexcopernicus.com |
Table 2: Potential Functionalization Strategies
| Strategy | Position | Reagents/Catalysts | Comments |
| C-H Borylation | C5 (by analogy) | Iridium catalyst, B2pin2 | Potential for late-stage functionalization. nih.govnih.govdiva-portal.org |
| C-H Chalcogenation | C2 | Phosphines, S- and Se-nucleophiles | Demonstrates selective C-H activation on the thiazole ring. scribd.com |
| Electrophilic Aromatic Substitution | Benzene Ring | Various electrophiles | Regioselectivity influenced by existing substituents. |
Green Chemistry Principles in this compound Synthesis
Information regarding the application of green chemistry principles to the synthesis of this compound is not available in the current body of scientific literature. Research in green chemistry for benzisothiazole-related compounds has largely concentrated on other isomers. Therefore, no specific data on greener solvents, catalytic systems, or reaction conditions for the synthesis of this compound can be provided at this time.
Elucidation of Chemical Reactivity and Transformation Mechanisms of 5 Methyl 2,1 Benzisothiazole
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying the benzene portion of the 5-Methyl-2,1-benzisothiazole scaffold. wikipedia.orgmsu.edu These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome and the rate of these substitutions are significantly influenced by the electronic properties of both the fused 2,1-benzisothiazole system and the methyl group at the 5-position.
The directing effect of substituents already present on the benzene ring determines the position of new incoming groups. wikipedia.org In the case of this compound, two directing influences are at play: the fused heterocyclic ring and the C-5 methyl group.
The unsubstituted 2,1-benzisothiazole ring itself is a deactivating system that directs incoming electrophiles. For instance, the nitration of 2,1-benzisothiazole primarily yields 5-nitro-2,1-benzisothiazole, with smaller amounts of the 7-nitro and 4-nitro isomers. rsc.org Bromination under electrophilic conditions results in a mixture of 5- and 7-bromo-2,1-benzisothiazole. rsc.org This indicates that the heterocyclic system directs electrophiles to the C-5 and C-7 positions.
However, for substituted 2,1-benzisothiazoles, the substituent already present on the benzenoid ring is the decisive directing influence. rsc.org The methyl group at the C-5 position is an activating group and an ortho, para-director. libretexts.orgyoutube.com Therefore, it directs incoming electrophiles to the positions ortho (C-4 and C-6) and para (no para position available as it is a fused ring) relative to itself. The C-6 position is sterically less hindered than the C-4 position. The interplay between the deactivating effect of the heterocyclic ring and the activating, directing effect of the methyl group will determine the final product distribution, with substitution anticipated to occur preferentially at the positions activated by the methyl group.
| Reaction | Electrophile (E+) | Predicted Major Product(s) | Directing Influence |
|---|---|---|---|
| Nitration | NO₂⁺ | 4-Nitro-5-methyl-2,1-benzisothiazole and 6-Nitro-5-methyl-2,1-benzisothiazole | The C-5 Methyl group directs ortho |
| Bromination | Br⁺ | 4-Bromo-5-methyl-2,1-benzisothiazole and 6-Bromo-5-methyl-2,1-benzisothiazole | The C-5 Methyl group directs ortho |
| Sulfonation | SO₃H⁺ | This compound-4-sulfonic acid and this compound-6-sulfonic acid | The C-5 Methyl group directs ortho |
The mechanism for electrophilic aromatic substitution on this compound follows a generally accepted two-step pathway. msu.edu
Formation of the Sigma Complex (Arenium Ion) : In the initial, rate-determining step, the electrophile (E⁺) attacks the π-electron system of the benzene ring. msu.edu This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu The stability of this intermediate is crucial; attack at the positions activated by the methyl group (C-4 and C-6) leads to more stable arenium ions where one of the resonance structures places the positive charge on the carbon atom bearing the methyl group, providing additional stabilization.
Deprotonation to Restore Aromaticity : In the second, fast step, a base present in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This step restores the aromaticity of the benzene ring, yielding the substituted product. msu.edu
This mechanistic framework applies to various electrophilic substitution reactions, including nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). wikipedia.orgmsu.edu
Nucleophilic Reactions and Ring-Opening Pathways of the Thiazole (B1198619) Ring
The thiazole ring in 2,1-benzisothiazole contains a relatively weak Nitrogen-Sulfur (N-S) bond, making it susceptible to attack by nucleophiles. Such reactions can lead to the cleavage and opening of the heterocyclic ring, providing a pathway for further chemical derivatization.
While specific studies on this compound are limited, the reactivity of related benzisothiazole and benzothiazole (B30560) systems provides insight into potential mechanisms. For example, 6-Nitrobenzothiazole (B29876) has been shown to react with methoxide (B1231860) ions, leading to the opening of the thiazole ring. rsc.org The antimicrobial activity of some isothiazolone (B3347624) compounds is attributed to the cleavage of the N-S bond by cellular nucleophiles like cysteine. researchgate.net
For this compound, a plausible mechanism involves the nucleophilic attack at the sulfur atom. This attack would lead to the cleavage of the N-S bond, resulting in a ring-opened intermediate. The likely intermediate would be a substituted 2-amino-thiophenol derivative.
Characterization of such transient intermediates often requires specialized techniques, but their formation can be inferred by trapping them with electrophiles. For instance, in the reaction of 6-nitrobenzothiazole with methoxide, the resulting anionic intermediate was trapped with methyl iodide and bromine to yield stable, characterizable products. rsc.org
The ring-opening of the 2,1-benzisothiazole nucleus provides a versatile method for synthesizing other complex molecules. The thiophenolate and amine functionalities present in the ring-opened intermediate are reactive handles for further transformations.
These intermediates can undergo various reactions, such as:
Alkylation or Acylation : The nucleophilic sulfur or nitrogen atoms can be targeted by alkylating or acylating agents to form new derivatives.
Recyclization : The intermediate can be induced to react intramolecularly or with another reagent to form a different heterocyclic system. This ring-transformation strategy is a powerful tool in synthetic chemistry for creating novel molecular scaffolds.
Oxidation and Reduction Chemistry of this compound
The sulfur atom in the 2,1-benzisothiazole ring is susceptible to both oxidation and reduction, offering pathways to modify the electronic properties and reactivity of the molecule.
Oxidation : The sulfide (B99878) moiety in the thiazole ring can be oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and subsequently to the sulfone (S,S-dioxide). This is analogous to the oxidation of 1,2-benzisothiazol-3(2H)-ones, which can be selectively oxidized at the sulfur atom. nih.gov Common oxidizing agents for such transformations include hydrogen peroxide, peroxy acids (like m-CPBA), or other selective reagents. The oxidation state of the sulfur atom significantly impacts the electronic nature of the heterocyclic ring, generally making it more electron-withdrawing.
Reduction : The 2,1-benzisothiazole ring can undergo reductive cleavage under strong reducing conditions. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Palladium or Raney Nickel) or treatment with reducing agents like lithium aluminum hydride could potentially cleave the N-S bond. This would result in a ring-opened product, such as a derivative of 2-amino-5-methylbenzyl mercaptan. Furthermore, if any nitro groups have been introduced onto the benzene ring via electrophilic substitution, they can be selectively reduced to amino groups under milder conditions (e.g., using Sn/HCl or catalytic hydrogenation), leaving the thiazole ring intact.
| Reaction Type | Reagent(s) | Potential Product(s) | Transformation |
|---|---|---|---|
| Oxidation | m-CPBA, H₂O₂ | This compound 1-oxide | Sulfide to Sulfoxide |
| Oxidation | Excess m-CPBA or H₂O₂ | This compound 1,1-dioxide | Sulfide to Sulfone |
| Reduction | LiAlH₄, Raney Ni | 2-Amino-5-methylbenzyl mercaptan derivative | Reductive ring cleavage |
| Selective Reduction (of a nitro group) | Sn/HCl, H₂/Pd-C | Amino-5-methyl-2,1-benzisothiazole | NO₂ group to NH₂ group |
Transition Metal-Catalyzed Reactions Involving this compound
Transition metal catalysis provides a powerful toolkit for the functionalization of heterocyclic systems like this compound. Palladium-catalyzed reactions, in particular, have been extensively studied for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.
While direct experimental data on the cross-coupling reactions of this compound is limited in publicly available literature, the reactivity of the analogous 2,1-benzisoxazole and benzothiazole systems provides valuable insights into the potential for regioselective functionalization. Palladium-catalyzed direct arylation is a prominent method for C-H bond functionalization, and studies on related heterocycles suggest that specific positions on the this compound ring can be targeted.
Research on 2,1-benzisoxazole has demonstrated successful palladium-catalyzed C-3 arylation with aryl bromides. researchgate.net These reactions typically employ a palladium acetate (B1210297) catalyst in the presence of a base. researchgate.net Similarly, the direct arylation of benzothiazoles has been achieved, offering a precedent for the functionalization of the benzisothiazole core. chemrxiv.org
The table below summarizes representative conditions for palladium-catalyzed direct arylation of analogous heterocyclic systems, which can be considered as starting points for the development of protocols for this compound.
| Heterocycle | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Position of Arylation | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2,1-Benzisoxazole | Pd(OAc)₂ | dppb | KOAc | DMF | 130 | C-3 | Up to 85% | researchgate.net |
| Benzothiazole | Pd(OAc)₂ | None | NaOAc | HFIP | RT | C-2 | Good | chemrxiv.org |
| Imidazo[2,1-b]thiazole | Pd(OAc)₂ | PCy₃·HBF₄ | KOAc | DMA | 150 (MW) | C-5 | Up to 92% | nih.gov |
This table is interactive. You can sort the data by clicking on the column headers.
The mechanism of palladium-catalyzed direct C-H arylation typically involves a catalytic cycle that includes C-H activation, oxidative addition, and reductive elimination steps. The specific pathway can vary, with possibilities including a concerted metalation-deprotonation (CMD) mechanism. nih.gov
The catalytic cycle for the direct arylation of this compound with an aryl halide (Ar-X) can be proposed as follows:
C-H Activation: The palladium catalyst, often in a Pd(II) state, coordinates to the benzisothiazole ring and activates a C-H bond. This is often the rate-determining step.
Formation of a Palladacycle: A stable palladacycle intermediate is formed through the C-H activation process.
Oxidative Addition: The aryl halide oxidatively adds to the palladium center, leading to a Pd(IV) intermediate.
Reductive Elimination: The coupled product is released from the palladium center through reductive elimination, regenerating the Pd(II) catalyst.
Ligand design plays a crucial role in controlling the regioselectivity and efficiency of these cross-coupling reactions. nih.gov The choice of ligand can influence the electronic and steric properties of the palladium catalyst, thereby directing the C-H activation to a specific position on the this compound ring. For instance, bulky phosphine (B1218219) ligands can favor sterically accessible positions, while electron-donating or electron-withdrawing ligands can modulate the reactivity of the catalyst. chemrxiv.org
Computational studies on related systems have shown that the nature of the ligand can reverse the regioselectivity of cross-coupling reactions by influencing the transition state energies for insertion into different bonds. nih.gov The development of chiral ligands has also enabled enantioselective C-H functionalization, a significant advancement in asymmetric synthesis. snnu.edu.cn
The table below outlines the functions of different components in a typical palladium-catalyzed cross-coupling reaction.
| Component | Function | Example |
|---|---|---|
| Catalyst | Facilitates the reaction by providing a lower energy pathway. | Pd(OAc)₂ |
| Ligand | Modulates the reactivity and selectivity of the catalyst. | Triphenylphosphine (PPh₃) |
| Base | Often required for the C-H activation step. | Potassium Acetate (KOAc) |
| Solvent | Provides the medium for the reaction. | N,N-Dimethylformamide (DMF) |
Advanced Spectroscopic Characterization and Structural Studies of 5 Methyl 2,1 Benzisothiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the constitution of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular skeleton.
For 5-Methyl-2,1-benzisothiazole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the benzene (B151609) ring (H4, H6, H7) would appear as doublets or triplets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants (J-values) dictated by their position relative to the methyl group and the heterocyclic ring. The methyl group protons (5-CH₃) would appear as a sharp singlet further upfield, likely in the δ 2.3-2.6 ppm range.
The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom. The methyl carbon would be found in the aliphatic region (δ 20-25 ppm), while the aromatic and heterocyclic carbons would resonate in the δ 110-155 ppm range. The chemical shifts provide insight into the electron density at each carbon, influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and the electronic effects of the methyl substituent.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents theoretical values based on standard chemical shift increments for substituted benzene and benzisothiazole systems. Actual experimental values may vary.
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| H3 | ¹H | ~8.0 - 8.2 | Singlet |
| H4 | ¹H | ~7.5 - 7.7 | Doublet |
| H6 | ¹H | ~7.1 - 7.3 | Doublet |
| 5-CH₃ | ¹H | ~2.4 - 2.5 | Singlet |
| C3 | ¹³C | ~145 - 150 | Quaternary |
| C4 | ¹³C | ~125 - 128 | Methine |
| C5 | ¹³C | ~138 - 142 | Quaternary |
| C6 | ¹³C | ~128 - 131 | Methine |
| C7 | ¹³C | ~120 - 123 | Methine |
| C7a | ¹³C | ~150 - 155 | Quaternary |
| C3a | ¹³C | ~122 - 125 | Quaternary |
| 5-CH₃ | ¹³C | ~21 - 23 | Methyl |
To confirm the assignments made from 1D NMR spectra and to establish the complete bonding network, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing unequivocal evidence of connectivity. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons (e.g., H6 and H7), confirming their positions relative to one another. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. nih.gov It is a powerful tool for definitively assigning carbon resonances. For example, the proton signal at ~2.4 ppm would show a cross-peak to the carbon signal at ~22 ppm, confirming the assignment of the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methyl protons (5-CH₃) would be expected to show correlations to the C5 carbon, as well as the adjacent C4 and C6 carbons, thereby locking in the position of the methyl group on the benzene ring. researchgate.net
Isotopic labeling is a powerful technique used to trace the course of chemical reactions and elucidate biosynthetic pathways. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the labeled position can be tracked through the reaction sequence using NMR or mass spectrometry.
While specific mechanistic studies on this compound using this technique are not documented, its application can be hypothesized. For example, in a synthetic route to this compound, one could use a methylating agent labeled with ¹³C. The position of the ¹³C signal in the final product's NMR spectrum would confirm the site of methylation and could help differentiate between potential isomers. Similarly, using a starting material with a ¹⁵N-labeled amino group could provide insight into the cyclization mechanism that forms the isothiazole (B42339) ring. This method provides unambiguous evidence for bond-forming and bond-breaking steps that cannot be obtained by other means.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds. The techniques are complementary and together offer a detailed vibrational fingerprint of the compound. esisresearch.orgcore.ac.uk
The FT-IR and Raman spectra of this compound would be dominated by vibrations characteristic of the substituted aromatic system and the heterocyclic isothiazole ring. Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed as a group of sharp bands above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl group, expected just below 3000 cm⁻¹.
C=C and C=N ring stretching: A series of strong to medium bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.
C-H bending: In-plane and out-of-plane bending vibrations for both the methyl group and the aromatic protons appear in the 1000-1450 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.
C-S stretching: Vibrations involving the carbon-sulfur bond are typically weaker and found at lower wavenumbers, often in the 600-800 cm⁻¹ range. scialert.net
A detailed assignment of the vibrational bands requires comparison with spectra of related compounds and often benefits from theoretical calculations (e.g., Density Functional Theory, DFT) which can predict vibrational frequencies and modes.
Predicted FT-IR and Raman Band Assignments for this compound
This table presents expected vibrational frequencies based on characteristic group frequencies for similar molecular structures.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| 2980 - 2870 | Medium | Aliphatic C-H stretching (methyl group) |
| 1620 - 1580 | Medium-Strong | C=N stretching of the isothiazole ring |
| 1550 - 1450 | Strong | Aromatic C=C ring skeletal vibrations |
| 1460 - 1440 | Medium | Asymmetric C-H bending (methyl group) |
| 1380 - 1370 | Medium | Symmetric C-H bending (methyl group) |
| 1250 - 1000 | Medium | Aromatic C-H in-plane bending |
| 900 - 700 | Strong | Aromatic C-H out-of-plane bending |
| 800 - 650 | Weak-Medium | C-S stretching vibrations |
In situ spectroscopy involves monitoring a chemical reaction in real-time directly within the reaction vessel. Techniques like FT-IR or Raman are particularly well-suited for this, as they can provide continuous data on the concentration of reactants, intermediates, and products.
To monitor the synthesis of this compound, a probe could be inserted into the reaction mixture. By tracking the disappearance of characteristic vibrational bands of the starting materials and the simultaneous appearance and growth of key product bands (e.g., a specific C=N or aromatic ring mode of the benzisothiazole product), one can obtain valuable kinetic data. This allows for precise determination of reaction endpoints, optimization of reaction conditions (such as temperature or catalyst loading), and the potential identification of transient intermediates that would be missed by conventional offline analysis.
UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound possess π-electron systems and non-bonding electrons (on N and S atoms), which give rise to characteristic absorptions in the UV or visible range. The spectrum is expected to show intense bands corresponding to π→π* transitions and potentially weaker, longer-wavelength bands from n→π* transitions. researchgate.net
The absorption maxima (λ_max) and the molar extinction coefficients (ε) are key parameters obtained from a UV-Vis spectrum. rsc.org For benzisothiazole systems, π→π* transitions are typically observed in the 250-350 nm range. The position of λ_max can be influenced by solvent polarity and the nature of substituents on the ring.
Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. Many benzothiazole (B30560) derivatives are known to be fluorescent. scilit.comdntb.gov.ua Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence. The analysis of its emission spectrum, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime provides deep insight into its photophysical properties and the nature of its excited states. researchgate.net These properties are critical for applications in areas such as fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).
Characterization of Excited States and Quantum Yields
The study of a molecule's excited states is fundamental to understanding its photophysical properties, such as fluorescence and phosphorescence. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed.
For heterocyclic compounds like benzisothiazoles, the nature and energy of the excited states (e.g., singlet, S1; triplet, T1) and the efficiency of transitions between them dictate their potential use in applications like fluorescent probes and organic light-emitting diodes (OLEDs). The quantum yield can be dramatically influenced by molecular structure, rigidity, and the surrounding environment. For instance, increasing the rigidity of a fluorophore's skeleton can minimize energy loss through non-radiative decay pathways, thereby enhancing the quantum yield. frontiersin.org
While specific quantum yield data for this compound is not available, studies on related compounds illustrate these principles. For example, a protonated complex of 3-amino-5-nitro- nih.govnih.govbenzoisothiazole with p-toluenesulfonic acid was found to exhibit enhanced fluorescence and a large Stokes shift (the difference between the absorption and emission maxima), indicative of a significant structural rearrangement in the excited state. researchgate.net The investigation of a series of benzothiazole-difluoroborates demonstrated that quantum yields could be tuned from less than 1% to over 25% through strategic substitution, which alters the energy landscape and the accessibility of conical intersections between the ground and excited states. nih.gov
Table 1: Illustrative Photophysical Properties of a Benzisothiazole Derivative Complex Data presented for the 3-amino-5-nitro- nih.govnih.govbenzoisothiazole-p-toluenesulfonate complex as an example.
| Parameter | Value | Significance |
|---|---|---|
| Stokes Shift | 144 to 163 nm | Indicates significant electronic redistribution upon excitation. researchgate.net |
| Optical Band Gap (Experimental) | ~3.70 eV | Relates to the energy required for electronic excitation. researchgate.net |
| Fluorescence Behavior | Enhanced in polar aprotic solvents | Highlights the role of solvent in stabilizing the excited state. researchgate.net |
Solvent Effects on Electronic Spectra
The electronic absorption spectrum of a molecule can be significantly influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. nih.gov Solute-solvent interactions, which can be non-specific (dipole-dipole) or specific (hydrogen bonding), can alter the energy gap between the ground and excited states. nih.govjournalcsij.com This results in shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).
Studies on benzisothiazole-azo disperse dyes, which contain the benzisothiazole core, show a clear dependence of their absorption maxima on the solvent used. nih.govacs.org As seen in the table below, the λmax for a series of these dyes varies when measured in acetone, ethanol, and N,N-dimethylformamide (DMF), reflecting the different polarity and hydrogen bonding capabilities of these solvents. nih.govacs.org Such analyses help in understanding the nature of the electronic transitions and the charge distribution in the molecule. su.edu.ly
Table 2: Example of Solvent Effects on Absorption Maxima (λmax) for Benzisothiazole-Azo Dyes Data is illustrative for dyes derived from a benzisothiazole precursor and is not for this compound itself.
| Dye Sample | λmax in Acetone (nm) | λmax in Ethanol (nm) | λmax in DMF (nm) |
|---|---|---|---|
| D1 | 590 | 594 | 606 |
| D2 | 592 | 596 | 608 |
| D3 | 568 | 572 | 582 |
| D4 | 594 | 598 | 610 |
Source: Adapted from studies on benzisothiazole-azo disperse dyes. nih.govacs.org
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
While the crystal structure for this compound is not documented in the searched literature, data from related structures provide insight into the expected structural features. For example, the crystallographic analysis of 5-methyl-1,2,4-triazolo[3,4-b]-benzothiazole, a related fused heterocyclic system, was performed. tsijournals.com The study determined its crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystal lattice.
Table 3: Illustrative Crystallographic Data for a Related Heterocyclic Compound Data for 5-methyl-1,2,4-triazolo[3,4-b]-benzothiazole.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca21 |
| a (Å) | 14.896(5) |
| b (Å) | 7.410(5) |
| c (Å) | 7.556(5) |
Source: Adapted from X-ray crystallographic studies on 5-methyl-1, 2, 4-triazolo (3,4b)-benzothiazole. tsijournals.com
Crystal Packing and Hydrogen Bonding Networks
The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π–π stacking. nih.gov These interactions are critical in determining the physical properties of the solid, including its melting point, solubility, and stability.
Hydrogen bonding is a particularly important directional interaction that often dictates the supramolecular assembly in crystals. In the absence of strong hydrogen bond donors (like -OH or -NH2) in this compound, weaker C-H···N or C-H···S hydrogen bonds might play a role in its crystal packing. Studies on substituted benzisothiazolinones have identified weak C-H···O hydrogen bonds that lead to the formation of centrosymmetric dimers, creating specific and repeating structural motifs. iucr.orgnih.gov In other related heterocyclic structures, N-H···N and N-H···Cl hydrogen bonds create infinite chains and sheet-like structures that stabilize the crystal lattice. mdpi.comresearchgate.net
Co-crystallization Studies with Host Molecules
Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining a target molecule with a suitable co-former in a specific stoichiometric ratio. mdpi.com This method is widely employed in the pharmaceutical industry to improve properties like solubility and stability without altering the chemical nature of the active molecule. The formation of a co-crystal is driven by the same intermolecular forces that direct crystal packing, particularly hydrogen bonding.
There are no specific co-crystallization studies reported for this compound in the reviewed literature. However, the principle has been applied to other benzothiazole derivatives. For instance, 2-(2′-aminophenyl)benzothiazole has been shown to form co-crystals, where hydrogen bonds between the benzothiazole derivative and the co-former define the resulting supramolecular structure. mdpi.com The feasibility of forming co-crystals with this compound would depend on its ability to form robust intermolecular interactions with potential host molecules.
Computational and Theoretical Investigations of 5 Methyl 2,1 Benzisothiazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the properties of molecules like 5-Methyl-2,1-benzisothiazole. These methods model the behavior of electrons and nuclei to provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a popular computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization). By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. These calculations would also yield the molecule's total electronic energy, heats of formation, and other thermodynamic properties, which are crucial for understanding its stability and potential reaction pathways.
Ab Initio Methods for High-Accuracy Property Prediction
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. For this compound, these methods could be used to calculate precise electronic energies, dipole moments, and polarizabilities, offering a deeper understanding of its electronic behavior.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of compounds.
NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Computational methods, often using DFT with the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. These theoretical values are invaluable for assigning peaks in experimental NMR spectra.
Vibrational Frequency and IR/Raman Intensity Simulations
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations. For this compound, these simulations would produce a theoretical IR and Raman spectrum, which could be compared with experimental data to confirm the molecular structure and identify characteristic functional group vibrations.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility and its behavior in different solvent environments. By simulating the interactions between the molecule and solvent molecules, MD can help to understand its solubility, aggregation tendencies, and how its conformation might change in solution.
Solvent Effects and Solvation Free Energies
The chemical behavior of a molecule is significantly influenced by its environment, particularly the solvent. Computational methods are crucial for quantifying these interactions. The solvation free energy (ΔGsolv) represents the free energy change when a molecule is transferred from the gas phase to a solvent, providing a measure of its solubility and stability in that medium. nih.gov
These calculations are typically performed using continuum solvation models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are simulated. nih.gov The accuracy of these calculations depends on the chosen theoretical method (e.g., Density Functional Theory - DFT) and the model's parameters. For instance, the ESE-PM7 method, which uses molecular geometries and atomic charges from the semiempirical PM7 method, has been developed for rapid and accurate calculation of solvation free energies in various solvents. nih.gov
Table 1: Illustrative Solvation Free Energies (ΔGsolv) for a Hypothetical Benzisothiazole Derivative in Various Solvents This table is for illustrative purposes to demonstrate typical data from solvation studies, as specific values for this compound are not available in the cited sources.
| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |
|---|---|---|
| Water | 78.4 | -4.5 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | -5.2 |
| Acetonitrile | 37.5 | -4.8 |
| Ethanol | 24.6 | -3.9 |
| Dichloromethane | 8.9 | -3.1 |
| Toluene | 2.4 | -2.5 |
| Hexane | 1.9 | -1.8 |
Interaction with Biological Macromolecules: Mechanistic Insights
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. The process involves sampling various conformations of the ligand within the binding site of the macromolecule and scoring them based on a force field that estimates the binding energy.
For heterocyclic compounds like benzisothiazole derivatives, molecular docking studies have been employed to investigate their potential as inhibitors for various biological targets. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, docking studies on related thiazole (B1198619) compounds have helped identify crucial interactions with the active sites of enzymes targeted in cancer therapy. semanticscholar.org
Although specific molecular docking investigations for this compound were not found in the available literature, a hypothetical docking study against a protein kinase—a common target for such scaffolds—would likely show the benzisothiazole ring system engaging in hydrophobic interactions within the ATP-binding pocket. The methyl group could further enhance these hydrophobic interactions, potentially influencing binding affinity and selectivity.
Table 2: Hypothetical Docking Results for this compound with a Protein Kinase Target This table illustrates the type of data generated from molecular docking studies. The values are hypothetical due to the absence of specific studies on this compound.
| Parameter | Value | Interacting Residues (Example) |
|---|---|---|
| Binding Energy (kcal/mol) | -7.8 | - |
| Hydrogen Bonds | 1 | LEU83 (Backbone) |
| Hydrophobic Interactions | Multiple | VAL65, ALA80, LEU135, ILE145 |
| π-π Stacking | 1 | PHE146 |
Reaction Mechanism Studies through Potential Energy Surface Exploration
Understanding the mechanism of a chemical reaction involves mapping the energetic landscape that connects reactants to products. This landscape is known as the Potential Energy Surface (PES), which represents the energy of a molecular system as a function of its geometry. Computational chemistry allows for the exploration of the PES to identify stable molecules (reactants, products, intermediates) corresponding to energy minima, and transition states, which are saddle points on the surface connecting these minima.
Transition State Characterization and Reaction Pathways
A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy barrier for a chemical transformation. According to Transition State Theory (TST), the rate of a reaction is determined by the concentration of the activated complex at the transition state. wikipedia.org Computationally, a transition state is located and characterized by confirming it is a first-order saddle point on the PES, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction pathway.
Once a transition state is identified, the Intrinsic Reaction Coordinate (IRC) path is calculated. The IRC is the minimum energy path that connects the transition state to the reactants and products, thus confirming that the located TS is indeed the correct one for the reaction of interest. This analysis provides a detailed picture of the geometric changes the molecule undergoes during the transformation. For instance, in the study of related heterocyclic systems, computational methods have been used to elucidate reaction pathways, such as cycloaddition or ring-opening reactions. While experimental work on Diels-Alder reactions of 2,1-benzisothiazoles has been conducted, computational characterization of the transition states for these or other reactions involving this compound is not documented in the searched literature.
Kinetic and Thermodynamic Parameters of Chemical Transformations
These parameters are calculated using statistical mechanics based on the vibrational frequencies and rotational constants of the stationary points (reactants, transition states, products) on the PES. The Eyring equation, derived from TST, relates the Gibbs free energy of activation to the reaction rate constant. wikipedia.org
Table 3: Representative Calculated Parameters for a Hypothetical Reaction of this compound This table presents typical kinetic and thermodynamic data obtained from PES calculations. The values are illustrative, as specific reaction studies for this compound were not found.
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Activation Energy | Ea | 25.5 | kcal/mol |
| Enthalpy of Activation | ΔH‡ | 24.8 | kcal/mol |
| Entropy of Activation | ΔS‡ | -15.2 | cal/(mol·K) |
| Gibbs Free Energy of Activation | ΔG‡ | 29.3 | kcal/mol |
| Enthalpy of Reaction | ΔHrxn | -10.7 | kcal/mol |
| Gibbs Free Energy of Reaction | ΔGrxn | -8.9 | kcal/mol |
Structure Activity/property Relationships Sar/spr of 5 Methyl 2,1 Benzisothiazole Derivatives
Systematic Derivatization Strategies and Analog Synthesis
Systematic derivatization of the 5-Methyl-2,1-benzisothiazole scaffold is a key strategy for exploring its chemical space and optimizing its biological activity. This involves targeted modifications at various positions of the molecule.
Modifications to the 5-methyl group and the fused benzene (B151609) ring are common strategies to modulate the properties of benzisothiazole derivatives.
Methyl Group Modifications: The methyl group at the 5-position can be a target for metabolic oxidation. Synthetic strategies may involve its replacement or modification to alter metabolic stability or introduce new interaction points. For instance, oxidation of a methyl group on a related 2-methylbenzothiazole (B86508) scaffold has been shown to yield an aldehyde, indicating a potential reactive pathway. nih.gov Common chemical transformations for a methyl group on an aromatic ring include oxidation to a hydroxymethyl, formyl, or carboxylic acid group, which can dramatically alter the compound's polarity and potential for hydrogen bonding.
Benzene Ring Modifications: The benzene portion of the 2,1-benzisothiazole core is susceptible to electrophilic substitution. Studies on the parent 2,1-benzisothiazole have shown that nitration primarily yields the 5-nitro and 7-nitro isomers, with smaller amounts of the 4-nitro isomer. rsc.org Bromination under electrophilic conditions results in a mixture of 5- and 7-bromo derivatives. rsc.org For this compound, the existing methyl group, being an ortho-, para-director, would influence the position of further substitution. The directing influence of substituents already present on the benzenoid ring is a decisive factor in subsequent reactions. rsc.org Additionally, functional groups on the aromatic ring can be transformed; for example, methoxy (B1213986) groups can undergo demethylation, and chlorine atoms can be subjected to nucleophilic substitution to introduce versatile functional groups. researchgate.net These modifications allow for the fine-tuning of electronic properties, lipophilicity, and steric profile, which are critical for biological activity.
The thiazole (B1198619) component of the benzisothiazole ring system offers further opportunities for structural variation to probe and optimize molecular interactions.
Thiazole Ring Substitutions: The reactivity of the 2,1-benzisothiazole ring itself has been explored. For example, the parent compound and its 5-methoxy derivative have been found to be unreactive in Diels-Alder reactions, suggesting a degree of aromatic stability. However, substitutions can be introduced, particularly when activating groups are present. For instance, studies on 3-amino-2,1-benzisothiazole derivatives show that the amino group can readily react with electrophiles. nih.gov The introduction of substituents at various positions of the thiazole ring can significantly affect the activity of the resulting compounds. nih.gov
Isosteric Replacements: Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For the benzisothiazole scaffold, this could involve replacing the entire bicyclic system or parts of it. For example, replacing a benzene ring with scaffolds like bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane can improve physicochemical properties such as solubility and metabolic stability. enamine.netnih.gov The thiazole ring itself can be part of a bioisosteric replacement strategy. The goal of such replacements is often to retain or enhance biological activity while mitigating undesirable properties, such as toxicity or poor pharmacokinetics. cambridgemedchemconsulting.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov These in silico methods are pivotal in the early stages of drug discovery for screening compound libraries and prioritizing candidates for synthesis and experimental testing. mdpi.com
The foundation of QSAR/QSPR modeling is the calculation of molecular descriptors (MDs), which are numerical values that encode different aspects of a molecule's structure. mdpi.com While specific QSAR studies on this compound are not prevalent, studies on related structures like 1,2-benzisothiazol-3-one derivatives provide a framework for how such models are developed. brieflands.comresearchgate.net
In a typical study, a series of compounds with known activities is selected. brieflands.com Their 3D structures are generated and optimized, and a large number of molecular descriptors are calculated. brieflands.commdpi.com These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical, among others. Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques such as Artificial Neural Networks (ANN) are then used to build a model that correlates a subset of these descriptors with the observed activity. nih.govbrieflands.com The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. scielo.org.mx
A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. mdpi.com
| Descriptor Category | Example Descriptors | Description |
| WHIM Descriptors | P2v, G2e | Based on statistical indices of molecular shape, size, and atom distribution. 'v' relates to van der Waals volume, 'e' to electronegativity. brieflands.com |
| 2D Autocorrelation | MATS1e, R7e+, R2m+ | Describe the distribution of atomic properties (e.g., electronegativity, mass) across the topological structure of the molecule. brieflands.com |
| RDF Descriptors | RDF125m, RDF115m | Radial Distribution Function descriptors encode the probability of finding an atom at a certain distance from another, weighted by properties like mass. brieflands.com |
| Atom-centered Fragments | C-026 | Counts of specific atom types or fragments within the molecule. brieflands.com |
| Quantum-Chemical | EHOMO, ELUMO, Dipole Moment | Descriptors derived from quantum mechanical calculations, representing the electronic properties of the molecule, such as the energies of the highest occupied and lowest unoccupied molecular orbitals. researchgate.net |
| Topological | Topological Diameter | Related to the size and shape of the molecule based on its graph representation. |
Beyond their predictive capabilities, the descriptors included in a validated QSAR model can offer valuable insights into the mechanism of action. By understanding which structural features are most influential, researchers can deduce the types of interactions that are important for the compound's activity.
For example, a QSAR study on 1,2-benzisothiazol-3-one derivatives identified descriptors related to electronegativity, atomic masses, van der Waals volumes, and specific atom-centered fragments as being significant for their inhibitory activity. brieflands.comresearchgate.net
WHIM descriptors (e.g., P2v, G2e) relate to the molecule's 3D shape and atom distribution. A negative correlation with activity might suggest that increased size or specific shapes are detrimental. brieflands.com
2D Autocorrelation descriptors (e.g., MATS1e) can highlight the importance of the distribution of electronegative atoms within the structure.
Quantum-chemical descriptors like EHOMO and ELUMO relate to the molecule's ability to participate in charge-transfer interactions, while polarizability can be crucial for non-covalent binding. researchgate.net
By interpreting these descriptors, a hypothetical mechanism can be formulated, guiding further ligand design to enhance favorable properties and diminish unfavorable ones.
Pharmacophore Modeling and Ligand Design Principles for Mechanistic Studies
Pharmacophore modeling is a powerful computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to exert a specific biological effect.
A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the biological target's binding site (structure-based). This model serves as a 3D query to screen virtual compound libraries to identify novel scaffolds that fit the required spatial and chemical constraints.
For a series of this compound derivatives, a pharmacophore model would be constructed by aligning active analogs and abstracting the common features responsible for their activity. The model would highlight the key interaction points. For instance, the sulfur and nitrogen atoms of the thiazole ring could act as hydrogen bond acceptors, while the benzene ring provides a hydrophobic interaction surface. Substituents on the ring could be designed to introduce additional features, such as hydrogen bond donors or charged groups, to match complementary features in a target's active site. This approach provides a rational basis for designing new ligands with potentially improved affinity and selectivity, moving beyond simple analog synthesis to a more mechanistically informed design process.
Identification of Key Structural Features for Molecular Recognition
The biological activity and molecular recognition capabilities of this compound derivatives are intrinsically linked to the nature and position of various substituents on the bicyclic core. While extensive research on this specific scaffold is still emerging, preliminary studies and analogies to related benzisothiazole and benzothiazole (B30560) structures provide valuable insights into the key structural features that govern molecular interactions.
Systematic modifications of the this compound scaffold have revealed that substitutions at specific positions can significantly impact biological endpoints. For instance, in a series of N-(5-methyl-BT-2-yl)thiourea derivatives, the introduction of different acetophenones to form 5-methyl-BT-thiosemicarbazones resulted in compounds with notable antimicrobial activity. The variation in the substituent on the acetophenone (B1666503) moiety directly influenced the zone of inhibition against both Gram-positive and Gram-negative bacteria.
The following interactive table summarizes the antimicrobial activity of a series of 5-methyl-BT-thiosemicarbazone derivatives, highlighting the influence of the substituent 'R' on the acetophenone ring.
| Compound ID | R Group on Acetophenone | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. P. aeruginosa | Zone of Inhibition (mm) vs. E. coli |
| 55a | 4-Chloro | 18 | 16 | 17 |
| 55b | 4-Nitro | 20 | 18 | 19 |
| 55c | 4-Methoxy | 15 | 14 | 14 |
Data is illustrative and based on findings for similar benzothiazole thiosemicarbazone derivatives.
These findings suggest that electron-withdrawing groups, such as nitro and chloro, at the para-position of the phenyl ring attached to the thiosemicarbazone moiety can enhance antimicrobial activity compared to electron-donating groups like methoxy. This indicates that the electronic properties and the potential for hydrogen bonding or other non-covalent interactions of the substituent play a crucial role in the molecular recognition by the bacterial target.
Rational Design of Probes and Mechanistic Modulators
The understanding of SAR principles for this compound derivatives has paved the way for the rational design of molecular probes and mechanistic modulators. These tools are invaluable for studying biological processes and for the development of targeted therapies.
The benzothiazole core, a close structural relative of 2,1-benzisothiazole, has been successfully utilized in the design of fluorescent probes. For example, a "turn-on" fluorescent probe for the detection of hydrogen peroxide (H₂O₂) was developed based on a benzothiazole derivative. This probe, BT-BO, incorporates an arylboronate ester as the H₂O₂-responsive unit. In the presence of H₂O₂, the boronate ester is cleaved, leading to a significant increase in fluorescence intensity. This design strategy could potentially be adapted to the this compound scaffold to create novel probes for specific analytes.
The rational design of mechanistic modulators often involves targeting specific enzymes or receptors. While specific examples for this compound are limited, the broader class of benzothiazoles has been extensively studied as inhibitors of various enzymes. For instance, rationally designed benzothiazole derivatives have shown potent inhibitory activity against STAT3 and BACE-1, both of which are important therapeutic targets in cancer and Alzheimer's disease, respectively. nih.govnih.gov The design of these inhibitors often involves computational modeling and docking studies to optimize the interactions between the ligand and the active site of the target protein.
The following table presents hypothetical data for rationally designed this compound derivatives as enzyme inhibitors, illustrating the impact of different functional groups on inhibitory potency.
| Compound ID | Target Enzyme | R¹ Substituent | R² Substituent | IC₅₀ (nM) |
| MBI-1 | Kinase A | -H | -NH₂ | 520 |
| MBI-2 | Kinase A | -Cl | -NH₂ | 150 |
| MBI-3 | Kinase A | -H | -COOH | 85 |
| MBI-4 | Protease B | -H | -SO₂NH₂ | 300 |
| MBI-5 | Protease B | -F | -SO₂NH₂ | 95 |
This data is illustrative and intended to demonstrate the principles of rational design.
In this hypothetical series, the introduction of a chlorine atom at the R¹ position (MBI-2) enhances the inhibitory activity against Kinase A compared to the unsubstituted analog (MBI-1). Furthermore, replacing the amino group at R² with a carboxylic acid (MBI-3) leads to a significant increase in potency, likely due to the formation of a key salt bridge interaction within the enzyme's active site. Similarly, for Protease B, the addition of a fluorine atom at the R¹ position (MBI-5) improves the inhibitory activity over the unsubstituted sulfonamide (MBI-4). These examples underscore the power of rational design in optimizing the pharmacological properties of this compound derivatives.
Advanced Applications of 5 Methyl 2,1 Benzisothiazole in Chemical Sciences
Utilization in Materials Science and Polymer Chemistry
The inherent aromaticity and heteroatomic composition of 5-Methyl-2,1-benzisothiazole make it an attractive candidate for the design of advanced materials with tailored electronic and optical properties. Its integration into organic electronics and functional polymers is an area of growing interest.
Incorporation into Organic Electronic Materials (e.g., Semiconductors, OLEDs)
While direct studies on this compound in organic electronic materials are emerging, the broader benzothiazole (B30560) and benzothiadiazole families have demonstrated significant potential as organic semiconductors. These related compounds have been investigated for their charge transport properties, which are crucial for applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).
The electronic properties of benzothiazole derivatives can be tuned by introducing electron-donating or electron-withdrawing groups. For instance, a series of benzothiazole-derived donor-acceptor compounds were synthesized to study the effects of substituents on their optoelectronic and charge transfer properties. The investigation of these derivatives provides insights into how the 5-methyl group in this compound could influence the material's electronic characteristics. The methyl group, being weakly electron-donating, can impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects charge injection and transport in electronic devices.
Research on 6H-pyrrolo[3,2-b:4,5-b′]bisbenzothiazines has shown that these materials can act as p-type semiconductors with good hole mobility and high on/off ratios in OFETs. This highlights the potential of the benzothiazine scaffold, a close relative of benzisothiazole, in organic electronics. The development of novel thiazole (B1198619) oligomers and thiazole/thiophene co-oligomers with trifluoromethylphenyl groups has also yielded n-type semiconductors with high electron mobilities. These findings suggest that with appropriate molecular engineering, this compound could be a valuable component in designing new organic semiconductor materials.
Analytical Chemistry Applications as Probes and Sensors
Fluorescent Probes for Specific Analytes
The development of fluorescent probes for the detection of specific analytes is a significant area of research. These probes are designed to exhibit a change in their fluorescent properties upon binding to a target molecule. While the broader class of benzisothiazole derivatives has been investigated for such purposes, there is a lack of specific studies on the application of this compound as a fluorescent probe. Consequently, there are no detailed research findings or data tables available to report on its efficacy in detecting specific analytes.
Electrochemical Sensors for Detection
Electrochemical sensors offer a sensitive and often portable method for the detection of various chemical species. These sensors work by transducing a chemical interaction with an analyte into a measurable electrical signal. Research into the electrochemical properties of various heterocyclic compounds is ongoing. However, there is no specific information available in the scientific literature regarding the development or application of electrochemical sensors based on this compound. Therefore, no data on its sensing capabilities, such as limits of detection or selectivity for specific analytes, can be provided.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of organized assemblies. Host-guest chemistry, a central part of supramolecular chemistry, involves the complexation of a "guest" molecule within a larger "host" molecule. While related heterocyclic structures have been studied for their ability to participate in such interactions, there is a notable absence of research detailing the involvement of this compound in supramolecular assemblies or as a component in host-guest systems. As a result, there are no research findings or data tables to present on its binding affinities or the structural characteristics of any potential supramolecular complexes.
Future Research Directions and Emerging Methodologies for 5 Methyl 2,1 Benzisothiazole Research
Exploration of Novel and Sustainable Synthetic Methodologies
The development of synthetic routes to benzisothiazole derivatives has been a long-standing area of interest. ijpras.com Future efforts in the synthesis of 5-Methyl-2,1-benzisothiazole are anticipated to be heavily influenced by the principles of green chemistry, aiming to develop methodologies that are not only efficient but also environmentally benign. mdpi.com This includes the use of greener solvents, the development of catalyst-free reactions, and the utilization of renewable starting materials.
Recent advancements in the synthesis of related heterocyclic compounds have highlighted the potential of transition-metal-catalyzed C–H functionalization as a powerful tool for building molecular complexity. rsc.org The application of such strategies to the synthesis of this compound could provide more direct and atom-economical routes to a diverse range of derivatives. Furthermore, innovative approaches such as electrochemical synthesis and photochemical methods are emerging as sustainable alternatives to traditional synthetic protocols. nih.govnih.gov
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Green Chemistry | Use of renewable resources, non-toxic solvents, energy-efficient methods. | Reduced environmental impact, lower costs, enhanced safety. |
| C-H Functionalization | Direct modification of C-H bonds. | Increased atom economy, fewer synthetic steps, access to novel derivatives. |
| Electrosynthesis | Use of electricity to drive chemical reactions. | Avoidance of stoichiometric reagents, precise control over reaction conditions. |
| Photochemistry | Use of light to initiate chemical transformations. | Mild reaction conditions, unique reactivity patterns. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules, including derivatives of this compound. nih.govresearchgate.net These computational tools can be employed to predict a wide range of molecular properties, from physicochemical characteristics to biological activities and potential toxicities. philadelphia.edu.jo By analyzing vast datasets of chemical structures and their associated properties, AI/ML models can identify promising candidates for synthesis and experimental testing, thereby accelerating the research and development pipeline. acs.org
In the context of this compound, AI can be utilized for several key purposes:
De novo design: Generating novel molecular structures with desired properties based on the this compound scaffold.
Property prediction: Accurately forecasting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize compounds with favorable pharmacokinetic profiles.
Synthesis planning: Developing efficient and reliable synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions. biopharmatrend.com
The synergy between computational prediction and experimental validation will be crucial for the efficient exploration of the chemical space around this compound.
Advanced Characterization Techniques for In Situ and Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms involved in the synthesis and biological action of this compound is essential for optimizing its properties and applications. Advanced characterization techniques that allow for in situ and real-time monitoring of chemical processes are becoming increasingly important. youtube.com Techniques such as operando spectroscopy, which involves the characterization of materials during a catalytic reaction, can provide invaluable insights into the dynamic nature of catalysts and reactive intermediates. escholarship.org
For the study of this compound, the application of the following advanced techniques could be particularly insightful:
In-situ NMR and IR spectroscopy: To monitor the formation and consumption of reactants, intermediates, and products in real-time, providing kinetic and mechanistic data.
X-ray absorption spectroscopy: To probe the electronic structure and local coordination environment of metal catalysts that may be employed in its synthesis.
Mass spectrometry-based techniques: For the identification of transient intermediates and the elucidation of complex reaction pathways.
These advanced analytical methods will enable a more detailed and dynamic understanding of the chemical and biological processes involving this compound.
Expansion of Mechanistic Biological Activity Profiling beyond Current Knowledge
While benzothiazole (B30560) derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the full therapeutic potential of this compound remains to be explored. nih.govijpsr.comuokerbala.edu.iq Future research should focus on expanding the mechanistic biological activity profiling of this compound and its derivatives beyond the currently known activities.
This expansion can be achieved through:
High-throughput screening (HTS): To rapidly screen large libraries of this compound derivatives against a diverse range of biological targets.
Phenotypic screening: To identify compounds that elicit a desired cellular response without a preconceived target, potentially uncovering novel mechanisms of action.
Target identification and validation: To elucidate the specific molecular targets responsible for the observed biological effects, which is crucial for understanding the mechanism of action and for lead optimization.
A more comprehensive understanding of the structure-activity relationships (SAR) will guide the rational design of more potent and selective derivatives of this compound for various therapeutic applications.
| Biological Target Class | Potential Therapeutic Area |
| Kinases | Oncology, Inflammatory Diseases |
| G-protein coupled receptors | Central Nervous System Disorders, Metabolic Diseases |
| Ion channels | Cardiovascular Diseases, Neurological Disorders |
| Enzymes (e.g., proteases, phosphatases) | Infectious Diseases, Metabolic Disorders |
Development of Novel Applications in Interdisciplinary Fields
The unique chemical and physical properties of the this compound scaffold suggest that its applications could extend beyond the traditional realm of medicinal chemistry. The field of sulfur-nitrogen heterocycles has already found applications in materials science, and there is potential for this compound to be explored in this context.
Future interdisciplinary research could focus on:
Materials Science: Investigating the use of this compound derivatives as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Sensor Technology: Designing and synthesizing novel chemosensors based on the this compound framework for the selective detection of metal ions, anions, or biologically important molecules.
Agrochemicals: Exploring the potential of this compound derivatives as novel herbicides, fungicides, or insecticides. nih.govmdpi.com
The development of such novel applications will require collaborative efforts between chemists, biologists, materials scientists, and engineers, further highlighting the interdisciplinary nature of research on this versatile heterocyclic compound.
Concluding Remarks on the Academic Contributions of 5 Methyl 2,1 Benzisothiazole Research
Outlook on the Enduring Significance of 5-Methyl-2,1-benzisothiazole in Chemical Science and Beyond
The enduring significance of this compound in chemical science is prospective, rooted in its potential to refine our understanding of structure-property relationships within the benzisothiazole family. As a specific, targeted modification of the 2,1-benzisothiazole core, it serves as an ideal probe for dissecting the subtle influences of electronic and steric effects.
The introduction of a methyl group at the 5-position of the benzene (B151609) ring is a classic strategy in medicinal and materials chemistry. This modification systematically alters the parent molecule's properties in predictable ways:
Increased Lipophilicity: The methyl group enhances the molecule's nonpolar character, which can influence its solubility, membrane permeability, and interactions with biological macromolecules.
Electronic Effects: As an electron-donating group via hyperconjugation and induction, the methyl group can modulate the electron density of the aromatic system. This can, in turn, affect the reactivity of the heterocyclic ring and its potential as a ligand or pharmacophore.
Therefore, the future academic value of this compound lies in its application as a tool for systematic investigation. By comparing its chemical and biological properties to the unsubstituted parent compound and to derivatives with electron-withdrawing groups (e.g., nitro derivatives), researchers can:
Elucidate Structure-Activity Relationships (SAR): If a particular biological activity is discovered for the 2,1-benzisothiazole scaffold, synthesizing and testing the 5-methyl derivative would be a critical step in determining whether electron-donating or electron-withdrawing substituents enhance or diminish this activity. This is a fundamental exercise in rational drug design.
Fine-Tune Material Properties: In materials science, the electronic properties of heterocyclic compounds are often exploited in the design of organic semiconductors, dyes, or fluorescent probes. The 5-methyl group provides a means to subtly tune the absorption and emission spectra or the charge-transport properties of materials based on the 2,1-benzisothiazole core.
Expand the Landscape of Heterocyclic Chemistry: The synthesis and characterization of every unique derivative, including this compound, contributes to the broader, collective knowledge of chemical space. It provides a new building block for synthetic chemists and a new data point for computational models that predict molecular properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-2,1-benzisothiazole, and how do reaction conditions influence yield?
- Methodological Answer : The primary synthetic route involves cyclization of substituted aniline precursors. For example, 4-Methyl-2,1-benzisothiazole is synthesized via nitrosation of 2,3-dimethylaniline followed by cyclization in hydrochloric acid. Reaction yields (e.g., 28% for 4-Methyl-2,1-benzisothiazole) are highly dependent on purification strategies, such as picric acid recrystallization to isolate the product as a picrate salt . Alternative routes may employ iodine oxidation of thiol precursors, though yields can be low (<10%) without optimized conditions .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, NMR of 5-substituted benzisoxazoles (analogous to benzisothiazoles) shows distinct aromatic proton shifts (e.g., 7.0–8.5 ppm for 5-Phenoxy-2,1-benzisoxazole) and methyl group signals (~2.5 ppm). NMR further confirms substitution patterns, with carbonyl or heterocyclic carbons appearing at 160–170 ppm . Mass spectrometry (MS) and melting point analysis (e.g., 135°C for picrate salts) validate purity .
Q. How does the methyl substituent at position 5 affect the electronic properties and reactivity of 2,1-benzisothiazole derivatives?
- Methodological Answer : The methyl group at position 5 enhances electron density in the aromatic ring, influencing reactivity in electrophilic substitution reactions. Computational modeling (e.g., density functional theory) can predict regioselectivity, while experimental validation via nitration or halogenation reactions reveals preferential substitution patterns .
Advanced Research Questions
Q. What experimental design considerations are critical when optimizing the synthesis of this compound under varying catalytic conditions?
- Methodological Answer : Screen catalysts (e.g., diethanolamine) and solvents (e.g., ethanol under reflux) to improve cyclization efficiency. For example, pyrazolone derivatives synthesized with diethanolamine achieved higher yields compared to ionic liquids . Reaction monitoring via thin-layer chromatography (TLC) and iterative adjustment of stoichiometry (e.g., NaNO concentration) are essential .
Q. How can researchers address low yields in the cyclization step during this compound synthesis?
- Methodological Answer : Low yields often stem from side reactions or emulsion formation during extraction. Strategies include:
- Using chloroform for efficient phase separation .
- Employing picric acid recrystallization to isolate pure derivatives .
- Optimizing reaction temperature (e.g., 0–5°C for diazotization) to suppress byproducts .
Q. What methodologies are recommended to resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Statistical rigor : Apply ANOVA with post hoc tests (e.g., Tukey’s) to assess significance across biological replicates .
- Data triangulation : Cross-validate findings using orthogonal assays (e.g., flow cytometry and fluorescence microscopy) .
- Contextual analysis : Review synthetic protocols and purity data (e.g., HPLC) to identify variability in compound quality .
Q. How can computational tools like AI-powered synthesis planning improve route design for novel this compound derivatives?
- Methodological Answer : Platforms leveraging databases (e.g., Reaxys, Pistachio) predict feasible one-step routes by analyzing reaction templates and precursor relevance. For example, AI models prioritize nitrosation or oxidative cyclization pathways based on substituent compatibility .
Q. What analytical approaches are used to validate the purity of this compound derivatives following recrystallization?
- Methodological Answer :
- Melting point analysis : Compare experimental values (e.g., 74–76°C for 5-(Phenylsulfanyl)-2,1-benzisoxazole) with literature data .
- High-performance liquid chromatography (HPLC) : Quantify impurities using C18 columns and UV detection .
- Elemental analysis : Confirm stoichiometry (e.g., C, H, N, S content) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
